molecular formula C9H15N3O4S2 B2851108 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole CAS No. 2034252-94-1

4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Cat. No. B2851108
CAS RN: 2034252-94-1
M. Wt: 293.36
InChI Key: NUMGSUNQNFHEOY-UHFFFAOYSA-N
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Description

4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as ESAP in the scientific community.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of azetidinone derivatives, including those related to "4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole." These compounds are synthesized through various chemical reactions and characterized using spectroscopic methods like IR, 1H NMR, and elemental analysis. The focus is on their structural properties and the potential for antimicrobial applications. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, highlighting their antimicrobial activity through broth dilution methods (Shah et al., 2014).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds structurally similar or related to "4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole." These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents. Azab et al. (2013) and Chopde et al. (2012) explored the synthesis and antibacterial evaluation of novel heterocyclic compounds containing sulfonamido moieties, showing high activities against various microbial strains (Azab et al., 2013; Chopde et al., 2012).

Antioxidant and Biological Evaluation

Compounds derived from or related to "4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole" have also been investigated for their antioxidant properties and biological activities. Aziz et al. (2021) designed and synthesized novel 1H-3-Indolyl derivatives, including pyrazole heterocycles, to investigate their potential as antioxidants. These compounds showed promising antioxidant activity, suggesting their relevance in medicinal chemistry for the development of new therapeutic agents (Aziz et al., 2021).

Environmental Impact and Photodegradation Studies

The environmental fate and photodegradation behavior of sulfonylurea herbicides, including derivatives of "4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole," have been examined. Studies focus on understanding the degradation products and kinetics under different environmental conditions. Pinna et al. (2007) analyzed the photodegradation of azimsulfuron, a related compound, in water, identifying key photoproducts and degradation pathways (Pinna et al., 2007).

properties

IUPAC Name

4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S2/c1-3-17(13,14)9-6-12(7-9)18(15,16)8-4-10-11(2)5-8/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGSUNQNFHEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

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